![molecular formula C8H14N2O2 B569748 2-methyl-1-nitroso-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol CAS No. 118685-62-4](/img/structure/B569748.png)
2-methyl-1-nitroso-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-methyl-1-nitroso-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol involves several steps. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
2-methyl-1-nitroso-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antibacterial and antifungal properties . In medicine, it is being investigated for its potential use in drug development. In industry, it is used in the production of various pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 2-methyl-1-nitroso-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with specific receptors in the body. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
2-methyl-1-nitroso-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other pyrrole derivatives, such as 2-Nitroso-octahydrocyclopenta[c]pyrrole and various substituted pyrroles . These compounds share some similarities in their chemical properties and biological activities but differ in their specific structures and applications.
Properties
CAS No. |
118685-62-4 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.212 |
IUPAC Name |
2-methyl-1-nitroso-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol |
InChI |
InChI=1S/C8H14N2O2/c1-5-4-6-2-3-7(11)8(6)10(5)9-12/h5-8,11H,2-4H2,1H3 |
InChI Key |
GRELLQUTRWHZIM-UHFFFAOYSA-N |
SMILES |
CC1CC2CCC(C2N1N=O)O |
Synonyms |
Cyclopenta[b]pyrrol-6-ol, octahydro-2-methyl-1-nitroso- (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


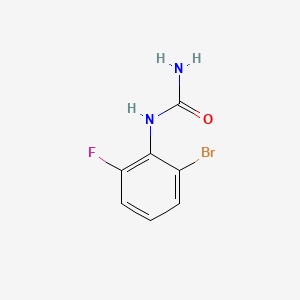
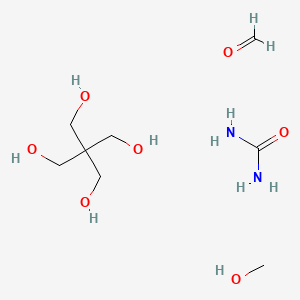
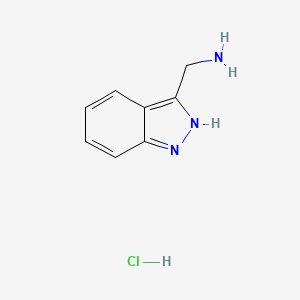

![Pyrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B569671.png)
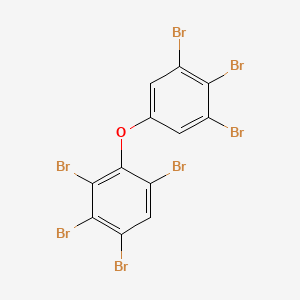
![8,9-Diazapentacyclo[5.4.0.02,6.03,11.04,10]undecane](/img/structure/B569676.png)

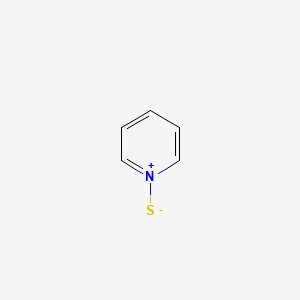
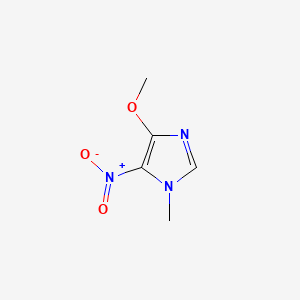
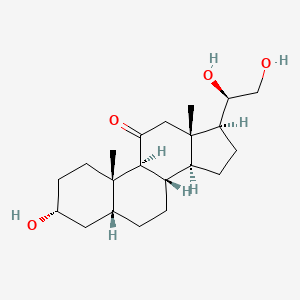
![1h-Imidazo[4,5-f]isoquinoline](/img/structure/B569688.png)
